

Comparative toxicity assessment of Aclonifen and its deuterated analog

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aclonifen-d5

Cat. No.: B12420702

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Comparative Toxicity Assessment: Aclonifen

A thorough review of publicly available scientific literature and regulatory documents did not yield any studies on the comparative toxicity of Aclonifen and its deuterated analogs. Therefore, this guide focuses on the comprehensive toxicity profile of Aclonifen itself, providing key experimental data and methodologies for researchers, scientists, and drug development professionals.

Aclonifen is a diphenyl ether herbicide used for pre-emergence control of grass and broad-leaved weeds. Its toxicological profile has been evaluated across various species and endpoints to determine its potential hazards to non-target organisms and the environment.

Data Presentation: Quantitative Toxicity of Aclonifen

The following tables summarize the acute and chronic toxicity data for Aclonifen across different species.

Acute Toxicity

Test Organism	Route of Exposure	Endpoint	Value	Reference
Rat	Oral	LD50	>5000 - >6500 mg/kg bw	[1][2]
Mouse	Oral	LD50	>5000 mg/kg bw	[1][2]
Rat	Dermal	LD50	>2000 - >5000 mg/kg bw	[3]
Rat	Inhalation (4h)	LC50	>5.04 - >5.06 mg/L	
Colinus virginianus (Bobwhite quail)	Oral	LD50	>2000 mg/kg bw	
Coturnix coturnix japonica (Japanese quail)	Oral (Reproductive)	NOEL	≥ 141 mg/kg bw/day	
Oncorhynchus mykiss (Rainbow trout)	Aquatic (96h)	LC50	0.67 mg/L	
Poecilia reticulata (Guppy)	Aquatic (96h)	LC50	4.8 mg/L	
Daphnia magna (Water flea)	Aquatic (48h)	EC50	1.2 - 5.05 mg/L	
Desmodesmus subspicatus (Green algae)	Aquatic (96h)	NOEC	0.0025 mg/L	
Lemna gibba (Duckweed)	Aquatic (14d)	NOEC	0.0012 mg/L	
Chlorella vulgaris (Green algae)	Aquatic (72h)	EC50	0.46 mg/L	

Honeybee (<i>Apis mellifera</i>)	Acute Contact	LD50	177.13 μ g/bee
Honeybee (<i>Apis mellifera</i>)	Acute Oral	LD50	>167 μ g/bee
<i>Eisenia fetida</i> (Earthworm)	Soil (14d)	LC50	150 mg/kg soil

Chronic Toxicity

Test Organism	Duration	Endpoint	Value	Effects Observed	Reference
Rat	2 years	NOAEL	7 mg/kg bw/day	Reduced weight (females); liver hypertrophy (males and females)	
Mouse	2 years	NOAEL	7 mg/kg bw/day	Decreased body weight gain, increased liver weight, urinary bladder transitional cell hyperplasia	
Rat	2 generations	Reproductive	-	No reproductive toxicity	
Rat & Rabbit	Developmental	-	-	No developmental toxicity	

Experimental Protocols

The toxicity studies for Aclonifen generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological assessments.

Acute Oral Toxicity Testing (Following OECD Guideline 425)

- **Test Species:** Typically, laboratory strains of rats are used.
- **Administration:** The test substance is administered orally by gavage in a single dose.
- **Dosage:** A limit test is often performed at a high dose (e.g., 2000 or 5000 mg/kg body weight) to determine if the substance has low acute toxicity. If mortality is observed, a full study with a range of dose levels is conducted to determine the LD50.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.
- **Necropsy:** A gross necropsy of all animals is performed at the end of the study.
- **Data Analysis:** The LD50 is calculated using appropriate statistical methods.

Aquatic Toxicity Testing with Fish (Following OECD Guideline 203)

- **Test Species:** A recommended fish species, such as the Rainbow trout (*Oncorhynchus mykiss*), is used.
- **Exposure:** Fish are exposed to the test substance in a static or semi-static system for 96 hours.
- **Concentrations:** A range of concentrations of the test substance are used, along with a control group.
- **Observations:** Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

- **Water Quality:** Parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.
- **Data Analysis:** The LC50, the concentration lethal to 50% of the test fish, is determined at the end of the 96-hour exposure period.

Genotoxicity Testing: Bacterial Reverse Mutation Test (Ames Test - Following OECD Guideline 471)

- **Test System:** Strains of *Salmonella typhimurium* and *Escherichia coli* with specific mutations are used.
- **Method:** The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).
- **Endpoint:** The test assesses the ability of the substance to induce reverse mutations, causing the bacteria to regain their ability to synthesize an essential amino acid.
- **Data Analysis:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the control. Aclonifen was found to be non-mutagenic in the Ames test.

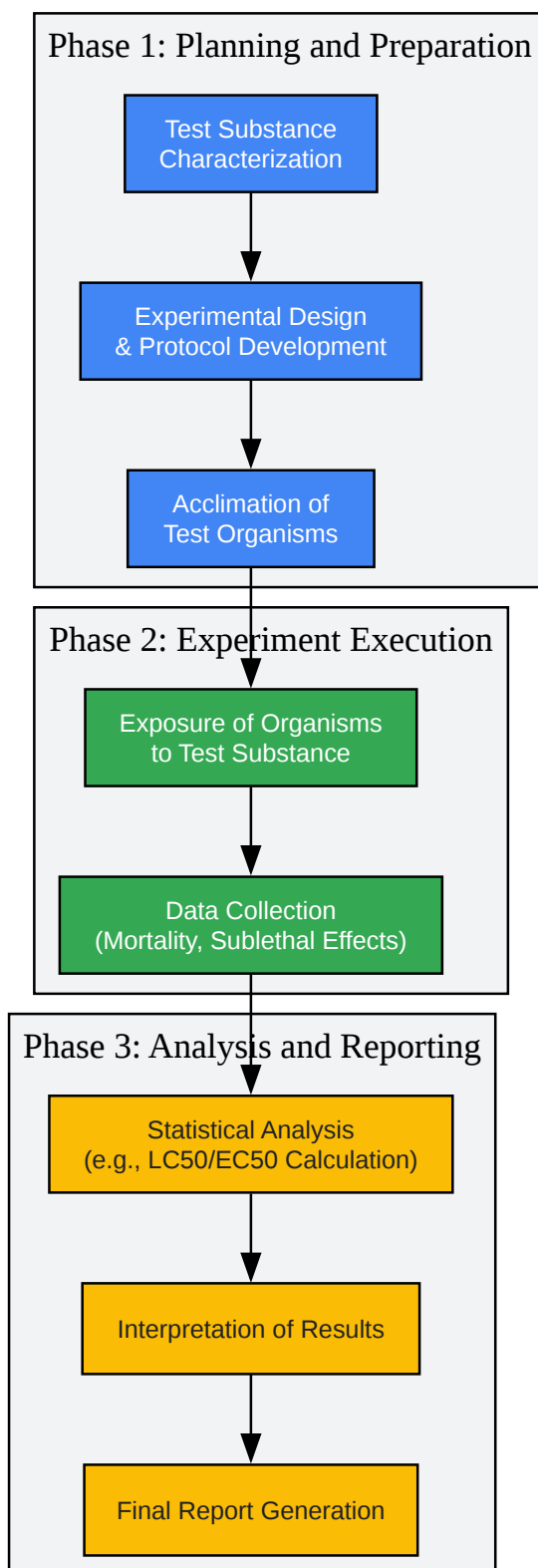
Mandatory Visualizations

Signaling Pathways of Aclonifen Toxicity

Aclonifen primarily exerts its herbicidal effect by inhibiting two key enzymes in plants: Solanesyl Diphosphate Synthase (SPS) and Protoporphyrinogen Oxidase (PPO). This dual inhibition disrupts both carotenoid and chlorophyll biosynthesis.

Caption: Aclonifen's dual mechanism of action.

Experimental Workflow for Herbicide Toxicity Assessment



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Caption: General workflow for herbicide toxicity testing.

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- To cite this document: BenchChem. [Comparative toxicity assessment of Aclonifen and its deuterated analog]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12420702#comparative-toxicity-assessment-of-aclonifen-and-its-deuterated-analog>]

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